molecular formula C19H20N2O2 B5768345 1,3-bis(4-methylbenzoyl)imidazolidine

1,3-bis(4-methylbenzoyl)imidazolidine

Cat. No. B5768345
M. Wt: 308.4 g/mol
InChI Key: QNFIYHIHJSJRCX-UHFFFAOYSA-N
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Description

1,3-bis(4-methylbenzoyl)imidazolidine, also known as BMIM, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BMIM belongs to the class of imidazolidine compounds and is commonly used as a catalyst in various chemical reactions.

Scientific Research Applications

Synthesis and Biological Evaluation

1,3-bis(4-methylbenzoyl)imidazolidine derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Studies have indicated that certain derivatives possess promising anti-inflammatory and analgesic actions, along with a superior gastrointestinal safety profile compared to the control drug, Indomethacin (Husain et al., 2015). Another study supports this, revealing that specific substituted-imidazolidine derivatives show significant anti-inflammatory, analgesic, and antiulcer activities (Husain et al., 2013).

Microbiological Evaluation

4-substituted-imidazolidine derivatives, including 1,3-bis(4-methylbenzoyl)imidazolidine, have been synthesized and evaluated for antibacterial and antifungal actions. Some derivatives displayed effective antibacterial and antifungal properties (Khan et al., 2012).

Organocatalysis

Imidazolidine derivatives are used as organocatalysts in chemical reactions. For example, Bis(imidazolidine)iodobenzene (I-Bidine) has been utilized as a catalyst for the synthesis of optically active thiochromanes (Arai et al., 2016).

Molecular Stability and Structure

Research on 1,3-diaryl-imidazolidine-4,5-dione derivatives has contributed to understanding the stability and structure of potential N-heterocyclic carbene precursors. This includes insights into the influence of electron delocalization on stability and the formation of new compounds through various chemical reactions (Hobbs et al., 2010).

Coordination Chemistry

Imidazolidine-bridged bis(aryloxido) ligands, including those with imidazolidine structures, have been synthesized and studied for their application in coordination chemistry. These studies involve the synthesis of various metal complexes and the investigation of their molecular structures (Kober et al., 2012).

properties

IUPAC Name

[3-(4-methylbenzoyl)imidazolidin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-3-7-16(8-4-14)18(22)20-11-12-21(13-20)19(23)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIYHIHJSJRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Bis(4-methylbenzoyl)imidazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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